N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide
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Overview
Description
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dichloroaniline with 2-aminophenol to form the benzoxazole ring. This intermediate is then reacted with 4-iodobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Scientific Research Applications
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide can be compared with other benzoxazole derivatives, such as:
- N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
- N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the iodine atom in this compound makes it unique and potentially more reactive in certain chemical reactions .
Properties
Molecular Formula |
C20H11Cl2IN2O2 |
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Molecular Weight |
509.1 g/mol |
IUPAC Name |
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide |
InChI |
InChI=1S/C20H11Cl2IN2O2/c21-12-3-7-16(22)15(9-12)20-25-17-10-14(6-8-18(17)27-20)24-19(26)11-1-4-13(23)5-2-11/h1-10H,(H,24,26) |
InChI Key |
QETCSNLAJMXNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)I |
Origin of Product |
United States |
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